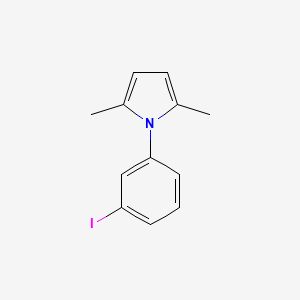

1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12IN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONDZQDYFVQUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=CC=C2)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406333 | |

| Record name | 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217314-37-9 | |

| Record name | 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole

An In-Depth Technical Guide to the Synthesis of 1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole

Executive Summary

This guide provides a comprehensive technical overview for the , a valuable heterocyclic intermediate in medicinal chemistry and materials science. The core of this synthesis is the Paal-Knorr reaction, a robust and efficient method for constructing the pyrrole ring system.[1][2] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for purification and characterization, and discusses the scientific rationale behind the procedural choices. The presence of the iodophenyl moiety makes the target molecule an ideal precursor for further elaboration via transition metal-catalyzed cross-coupling reactions, significantly enhancing its utility in the development of novel chemical entities. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: Significance and Synthetic Strategy

N-aryl pyrroles are privileged scaffolds found in numerous biologically active compounds and functional materials.[3][4] Specifically, 2,5-dimethylpyrrole derivatives have been investigated for a range of therapeutic applications, including as potent agents against multidrug-resistant mycobacteria.[4][5] The title compound, this compound (CAS No. 217314-37-9), combines this valuable pyrrole core with a strategically placed iodine atom on the N-aryl substituent.[6][7] This iodo group serves as a versatile synthetic handle, enabling the introduction of diverse functional groups through well-established cross-coupling chemistries (e.g., Suzuki, Heck, Sonogashira), thereby providing access to a wide array of complex molecular architectures.

The most direct and widely employed method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.[1][3] This classical reaction involves the condensation of a 1,4-dicarbonyl compound—in this case, 2,5-hexanedione (acetonylacetone)—with a primary amine, 3-iodoaniline. The reaction is typically conducted under mild, acidic conditions and is known for its high efficiency and operational simplicity, making it an ideal choice for both laboratory-scale and larger-scale preparations.[3][8]

The Paal-Knorr Synthesis: Mechanism and Rationale

The Paal-Knorr pyrrole synthesis proceeds via an acid-catalyzed cyclization-dehydration cascade.[1][9] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Causality of the Mechanism: The reaction is initiated by the protonation of one of the carbonyl groups of 2,5-hexanedione by an acid catalyst (e.g., HCl, acetic acid). This activation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the primary amine (3-iodoaniline). A subsequent intramolecular attack by the newly formed hemiaminal's nitrogen onto the second protonated carbonyl group forms a five-membered cyclic intermediate.[1] The driving force for the final steps is the formation of a stable, aromatic pyrrole ring, which is achieved through two successive dehydration steps that eliminate two molecules of water.

dot digraph "Paal-Knorr_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: The acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocol

This section provides a detailed, self-validating protocol for the .

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier Notes |

| 3-Iodoaniline | C₆H₆IN | 219.02 | 626-01-7 | Purity ≥98% |

| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 110-13-4 | Purity ≥97% |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ACS grade, serves as solvent and catalyst |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | For neutralization |

| Brine | NaCl(aq) | - | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying organic phase |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction |

| Hexanes | C₆H₁₄ | - | 110-54-3 | For recrystallization and chromatography |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-iodoaniline (4.38 g, 20.0 mmol, 1.0 equiv).

-

Reagent Addition: Add glacial acetic acid (40 mL) to the flask and stir until the amine dissolves. To this solution, add 2,5-hexanedione (2.51 g, 2.30 mL, 22.0 mmol, 1.1 equiv) dropwise at room temperature. The addition of a slight excess of the diketone ensures complete consumption of the limiting amine reactant.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.

-

Workup and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing ice water (150 mL). A precipitate may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acetic acid, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically a brown oil or solid, can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude material in a minimal amount of hot ethanol or a hexanes/ethyl acetate mixture and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Column Chromatography: For higher purity, the crude product can be purified on a silica gel column using a gradient eluent system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate.

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Product Characterization

The identity and purity of the final product, this compound, must be confirmed through spectroscopic analysis.

-

Appearance: Typically an off-white to light brown solid.

-

¹H NMR (in CDCl₃): Expected chemical shifts (δ, ppm) would include a singlet for the two equivalent methyl groups around 2.0-2.2 ppm, a singlet for the two equivalent pyrrole protons (H-3 and H-4) around 5.9-6.0 ppm, and a complex multiplet pattern for the four aromatic protons of the 3-iodophenyl ring between 7.0-7.8 ppm.[10]

-

¹³C NMR (in CDCl₃): Key signals would include the methyl carbons around 12-14 ppm, the pyrrole C-H carbons around 106-109 ppm, the quaternary pyrrole carbons (C-2 and C-5) around 128-130 ppm, and signals for the iodophenyl ring carbons.[10]

-

Mass Spectrometry (MS): The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of C₁₂H₁₂IN (297.14 g/mol ).

-

Infrared (IR) Spectroscopy: Characteristic C-H and C=C stretching frequencies for the aromatic and pyrrole rings will be present.

Safety and Handling Precautions

-

3-Iodoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

2,5-Hexanedione: A flammable liquid and vapor. It is a known neurotoxin. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Conclusion

The Paal-Knorr synthesis provides a reliable and high-yielding pathway to this compound from readily available starting materials.[3] The procedure is straightforward, involving a one-step condensation reaction followed by standard purification techniques. The resulting product is a highly valuable intermediate, poised for further chemical modification at the iodine-substituted position, offering extensive opportunities for the development of novel compounds in pharmaceutical and materials science research.

References

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link]

-

Balakrishna, A. et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

-

Química Organica.org. Paal–Knorr synthesis of pyrrole. Available at: [Link]

-

MDPI. (2020). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones... Available at: [Link]

-

Walia, A., Kang, S., & Silverman, R. B. (2013). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Journal of Organic Chemistry, 78(21), 10931-10937. Available at: [Link]

-

ResearchGate. (2017). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. Available at: [Link]

-

Koca, M. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available at: [Link]

-

Shtamburg, V. G. et al. (2012). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 17(11), 13176-13188. Available at: [Link]

-

Lin, Y. et al. Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Available at: [Link]

-

Ragusa, A. et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Molecules, 29(4), 861. Available at: [Link]

-

ResearchGate. (2014). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Available at: [Link]

-

Quora. (2014). How is hexane metabolized into hexane-2,5-dione? Available at: [Link]

-

Dana Bioscience. this compound. Available at: [Link]

-

PubMed. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. Available at: [Link]

-

Fall, Y. et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(1), 781-791. Available at: [Link]

-

Mugumbate, G. et al. (2021). Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria. ACS Omega, 6(50), 34848-34860. Available at: [Link]

-

Mui, E. J. et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters, 11(5), 638-644. Available at: [Link]

-

ResearchGate. (2013). ChemInform Abstract: Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles... Available at: [Link]

-

gsrs.ncats.nih.gov. 1-(4-CHLOROPHENYL)-3-METHYLENEDIHYDRO-1H-PYRROLE-2,5-DIONE. Available at: [Link]

-

MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available at: [Link]

-

Physical Chemistry Laboratory Server. Problem 34: Preparation of 2,5-Dimethyl-1-Phenylpyrrole. Available at: [Link]

-

PubMed. (1986). Influence of 2,5-hexanedione on rat brain amine synthesis and metabolism. Available at: [Link]

-

SciSpace. (1976). The reaction of some indoles and indolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Available at: [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 95 % [217314-37-9] | King-Pharm [king-pharm.com]

- 7. danabiosci.com [danabiosci.com]

- 8. mdpi.com [mdpi.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. mdpi.com [mdpi.com]

1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole chemical properties

An In-Depth Technical Guide to 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole: Properties, Synthesis, and Reactivity

Introduction

This compound (CAS No. 217314-37-9) is a substituted aromatic heterocyclic compound that serves as a pivotal intermediate in modern organic synthesis.[1] Its structure, featuring a stable 2,5-dimethylpyrrole core attached to a reactive iodophenyl moiety, makes it a highly versatile building block. The pyrrole ring is a fundamental scaffold in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The presence of the iodo-substituent on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, characterization, and synthetic applications of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound dictate its handling, reactivity, and analytical characterization. These properties are summarized below.

Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 217314-37-9 | [1] |

| Molecular Formula | C₁₂H₁₂IN | Inferred |

| Molecular Weight | 297.14 g/mol | Inferred |

| Appearance | Solid | Inferred |

| Melting Point | 103-106 °C | [4] |

| Storage Temperature | 2-8 °C | [4] |

| Hazard Class | Irritant | [4] |

Spectroscopic Characterization

While a dedicated full spectrum analysis for this specific compound is not publicly available, its structure allows for the confident prediction of its key spectroscopic features based on data from analogous compounds.[5][6][7]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two methyl groups on the pyrrole ring would appear as a sharp singlet around δ 2.1 ppm.[5] The two protons on the pyrrole ring should also produce a singlet at approximately δ 5.9-6.0 ppm.[5] The protons on the 3-iodophenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm) with characteristic splitting patterns (multiplets) due to their coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the methyl carbons around δ 12-13 ppm and the pyrrole ring carbons between δ 108-130 ppm.[5] The carbons of the phenyl ring would resonate in a similar range, with the carbon atom bonded to the iodine atom showing a characteristic shift.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 297. The spectrum would also exhibit a characteristic fragmentation pattern corresponding to the loss of iodine and other fragments from the parent molecule.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching (around 3400-3300 cm⁻¹ if any N-unsubstituted pyrrole is present as an impurity), C-H stretching of the methyl and aromatic groups (around 3100-2850 cm⁻¹), and C=C and C-N stretching vibrations within the aromatic rings (around 1600-1400 cm⁻¹).[5][10]

Synthesis and Mechanism

The primary and most efficient method for synthesizing this compound is the Paal-Knorr pyrrole synthesis. This classic condensation reaction remains one of the most valuable methods for preparing substituted pyrroles due to its simplicity and effectiveness.[11][12]

The Paal-Knorr Synthesis

The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (acetonylacetone), with a primary amine, 3-iodoaniline.[13][14] The reaction is typically catalyzed by a weak acid, such as acetic acid, to facilitate the cyclization and subsequent dehydration steps.[13][15]

The mechanism proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular attack to form a dihydroxytetrahydropyrrole derivative. This intermediate then undergoes successive dehydration steps to yield the final aromatic pyrrole ring.[11][13]

Caption: Workflow for the Paal-Knorr synthesis of the title compound.

Experimental Protocol: Paal-Knorr Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-iodoaniline (1.0 eq.) in glacial acetic acid or ethanol.

-

Addition of Dione: To the stirred solution, add 2,5-hexanedione (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine bond on the phenyl ring. This functional group makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[16] It involves the coupling of an organohalide (or triflate) with an organoboron compound, catalyzed by a palladium(0) complex.[16][17] For this compound, the aryl iodide component readily participates in this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring.[18][19][20]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the pyrrole derivative to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the organoboron species.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a suitable solvent system, often a mixture such as dimethoxyethane (DME)/water or toluene/ethanol/water.

-

Reaction: Heat the mixture, typically between 80-100 °C, until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the resulting crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

This reactivity makes this compound a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs, particularly in the search for new anticancer and anti-inflammatory agents.[2][15][21]

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[4]

Conclusion

This compound is a strategically important synthetic intermediate. Its straightforward synthesis via the Paal-Knorr reaction and the presence of a reactive iodophenyl group make it an ideal substrate for constructing complex molecules through palladium-catalyzed cross-coupling reactions. The stability of the dimethylpyrrole core combined with the versatility of the aryl iodide functionality provides a robust platform for developing novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Cross-coupling reactions of iodopyrrole 7b with aryl-and heteroarylboronic acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Paal–Knorr synthesis. (2023, December 2). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Atanasova, M., et al. (2022). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 27(21), 7215. MDPI. Retrieved January 17, 2026, from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2018). Molecules, 23(10), 2441. MDPI. Retrieved January 17, 2026, from [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved January 17, 2026, from [Link]

-

Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(7), 1369. MDPI. Retrieved January 17, 2026, from [Link]

-

Suzuki reaction. (2023, December 27). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). Organic Communications. Retrieved January 17, 2026, from [Link]

-

1H-Pyrrole, 2,5-dimethyl-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2018). Molecules, 23(12), 3123. MDPI. Retrieved January 17, 2026, from [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). Molecules, 29(4), 861. MDPI. Retrieved January 17, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(20), 15233-15266. Retrieved January 17, 2026, from [Link]

-

Pyrrole. (2023, December 29). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). Dana Bioscience. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. (2014). Semantic Scholar. Retrieved January 17, 2026, from [Link]-1H-as-Wang-Li/81f96a4a7538a7b328a113589b433b9a0a0307e1)

Sources

- 1. danabiosci.com [danabiosci.com]

- 2. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 3. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 217314-37-9 [amp.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

- 8. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. acgpubs.org [acgpubs.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. rgmcet.edu.in [rgmcet.edu.in]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | Semantic Scholar [semanticscholar.org]

- 21. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. | Semantic Scholar [semanticscholar.org]

The Strategic Synthesis and Application of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in drug design. This guide provides an in-depth technical overview of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole (CAS Number: 217314-37-9), a compound of interest for its potential applications in the development of novel therapeutics. The strategic incorporation of an iodophenyl moiety onto the pyrrole scaffold offers opportunities for both modulating biological activity and for further synthetic diversification, making it a valuable intermediate for chemical biology and drug discovery programs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 217314-37-9 | |

| Molecular Formula | C₁₂H₁₂IN | |

| Molecular Weight | 297.14 g/mol | |

| Melting Point | 103-106 °C | |

| Predicted Boiling Point | 355.4 ± 30.0 °C at 760 mmHg | |

| Predicted Density | 1.5 ± 0.1 g/cm³ | |

| Predicted Refractive Index | 1.624 | |

| Predicted Flash Point | 168.8 ± 24.6 °C |

Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

The most direct and widely employed method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions. For the synthesis of this compound, 2,5-hexanedione (acetonylacetone) is reacted with 3-iodoaniline.

Reaction Scheme

Caption: Paal-Knorr synthesis of the target compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-iodoaniline (1.0 equivalent) and 2,5-hexanedione (1.1 equivalents).

-

Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 118 °C for acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which will cause the product to precipitate.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining acetic acid and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological activities of pyrrole derivatives and the utility of the iodo-substituent.

As a Scaffold for Bioactive Molecules

Pyrrole-containing compounds have demonstrated a wide array of pharmacological activities, including:

-

Anti-inflammatory: Certain pyrrole derivatives have been shown to exhibit potent anti-inflammatory properties.

-

Anticancer: The pyrrole moiety is present in several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative effects.

-

Antitubercular: N-aryl-2,5-dimethylpyrroles have been investigated as potential agents against multidrug-resistant mycobacteria.

The presence of the 3-iodophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the lipophilicity of the molecule is increased, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

As an Intermediate for Further Functionalization

The iodine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the synthesis of a diverse library of compounds. This is a key strategy in modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.

Caption: Synthetic diversification via cross-coupling reactions.

Conclusion

This compound is a strategically designed molecule with significant potential in the field of drug discovery and development. Its synthesis via the robust Paal-Knorr reaction is straightforward, and the presence of both a privileged pyrrole scaffold and a synthetically versatile iodophenyl group makes it an attractive starting point for the generation of novel, biologically active compounds. This technical guide provides a foundational understanding of this compound, intended to facilitate its application in the pursuit of new therapeutic interventions.

References

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

- Subba Rao, N.V., Sudarsana Rao, K., & Ratnam, C.V. (1970). Synthesis of N-(o-amino aryl) pyrroles by Paal-Knorr reaction. Proceedings of the Indian Academy of Sciences - Section A, 72(2), 59-64.

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]

- Martins, F., Santos, S., & Iley, J. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 187, 111953.

- Sharma, V., Kumar, P., & Pathak, D. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry Journal, 51(9), 793-808.

- Berglund, S., Egner, B. J., Gradén, H., Gradén, J., Morgan, D. G. A., Inghardt, T., & Giordanetto, F. (2008).

Spectroscopic Data of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the synthetic methodology.

Introduction

This compound belongs to the N-arylpyrrole class of heterocyclic compounds. The pyrrole ring is a fundamental scaffold in numerous natural products and synthetic molecules with diverse biological activities.[1] The introduction of a substituted phenyl group at the nitrogen atom, in this case, a 3-iodophenyl group, can significantly influence the molecule's electronic properties, conformation, and biological targets. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.

Synthesis of this compound

The most common and efficient method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr pyrrole synthesis.[2][3][4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, here 3-iodoaniline.[2][3][4][5][6]

Experimental Protocol: Paal-Knorr Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of hexane-2,5-dione and 3-iodoaniline.

-

Solvent and Catalyst: The reaction can be carried out in various solvents, with acetic acid often being used to catalyze the reaction.[2][5] Alternatively, greener methods using water as a solvent have been reported to be effective.[7]

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Analysis

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following sections detail the expected data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The choice of deuterated solvent can influence the chemical shifts due to solvent-solute interactions.[8][9][10][11] For the purpose of this guide, the predicted NMR data are based on spectra recorded in deuterated chloroform (CDCl₃), a common and relatively non-polar solvent.[8][12]

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | t, J ≈ 1.5 Hz | 1H | H-2' (Iodophenyl ring) |

| ~7.55 | dt, J ≈ 8.0, 1.5 Hz | 1H | H-6' (Iodophenyl ring) |

| ~7.25 | dt, J ≈ 8.0, 1.5 Hz | 1H | H-4' (Iodophenyl ring) |

| ~7.15 | t, J ≈ 8.0 Hz | 1H | H-5' (Iodophenyl ring) |

| ~5.90 | s | 2H | H-3, H-4 (Pyrrole ring) |

| ~2.05 | s | 6H | -CH₃ (at C-2, C-5) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (Iodophenyl Ring): The four protons on the 3-iodophenyl ring will appear as a complex multiplet in the aromatic region (~7.15-7.70 ppm). The proton at the 2'-position (H-2'), being situated between the iodine and the pyrrole ring, is expected to be the most deshielded and appear as a triplet with a small coupling constant. The other protons will exhibit doublet of triplets or triplets based on their coupling with adjacent protons.

-

Pyrrole Protons: The two protons on the pyrrole ring (H-3 and H-4) are chemically equivalent due to the symmetry of the 2,5-dimethylpyrrole moiety and will appear as a sharp singlet at approximately 5.90 ppm.[13]

-

Methyl Protons: The six protons of the two methyl groups at the 2- and 5-positions of the pyrrole ring are also equivalent and will give rise to a sharp singlet at around 2.05 ppm.[13]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | C-1' (Iodophenyl ring) |

| ~138.0 | C-3' (Iodophenyl ring) |

| ~131.0 | C-6' (Iodophenyl ring) |

| ~130.5 | C-5' (Iodophenyl ring) |

| ~129.0 | C-2, C-5 (Pyrrole ring) |

| ~122.0 | C-4' (Iodophenyl ring) |

| ~106.0 | C-3, C-4 (Pyrrole ring) |

| ~94.0 | C-3' (I-substituted) |

| ~13.0 | -CH₃ (at C-2, C-5) |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (Iodophenyl Ring): The six carbons of the iodophenyl ring will appear in the aromatic region. The carbon atom directly attached to the iodine (C-3') will be significantly shielded and is expected to appear at a lower chemical shift (~94.0 ppm). The other aromatic carbons will resonate between ~122.0 and ~140.0 ppm.

-

Pyrrole Carbons: The carbons of the pyrrole ring will show two distinct signals. The methyl-substituted carbons (C-2 and C-5) are expected around 129.0 ppm, while the unsubstituted carbons (C-3 and C-4) will be more shielded and appear at approximately 106.0 ppm.[13]

-

Methyl Carbons: The two equivalent methyl carbons will give a single signal in the aliphatic region, at approximately 13.0 ppm.[13]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[12]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.[14]

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Key IR Absorption Bands (KBr Pellet or Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch[15] |

| 2950-2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~1600, ~1470 | Medium-Strong | C=C stretching (aromatic rings)[16][17] |

| ~1380 | Medium | C-N stretching |

| 900-675 | Strong | C-H out-of-plane bending (aromatic)[15] |

Interpretation of the IR Spectrum:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic rings (iodophenyl and pyrrole) just above 3000 cm⁻¹.[15][16] The C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will result in characteristic absorptions in the 1600-1470 cm⁻¹ region.[16][17]

-

C-N Stretching: A band corresponding to the C-N stretching vibration is expected around 1380 cm⁻¹.

-

Out-of-Plane Bending: The substitution pattern on the aromatic ring can often be deduced from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, also known as the "fingerprint" region.[15][18]

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two KBr or NaCl plates.[12]

-

Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 297 | High | [M]⁺ (Molecular ion) |

| 170 | High | [M - I]⁺ |

| 94 | Medium | [C₆H₅N]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 297, corresponding to the molecular weight of the compound (C₁₂H₁₂IN). The presence of iodine will not result in a significant M+2 peak as iodine is monoisotopic (¹²⁷I).[19]

-

Major Fragmentation Pathways:

-

The most prominent fragmentation is likely the cleavage of the C-I bond, which is the weakest bond in the molecule, leading to a fragment ion at m/z 170 ([M - I]⁺).[19][20][21][22] This is often the base peak in the spectrum of iodo-aromatic compounds.

-

Further fragmentation of the [M - I]⁺ ion can occur, leading to the loss of the dimethylpyrrole moiety or rearrangement.

-

Cleavage of the N-C(phenyl) bond can also occur, leading to fragments corresponding to the iodophenyl cation ([C₆H₄I]⁺, m/z 203) and the dimethylpyrrole radical, or the dimethylpyrrolyl cation ([C₆H₈N]⁺, m/z 94) and the iodophenyl radical.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[12]

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[12][20]

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass spectrum.

Visualization of Key Structural and Spectroscopic Relationships

To better illustrate the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Summary of key predicted spectroscopic data.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound. The combination of these spectroscopic techniques allows for the unambiguous structural confirmation and purity assessment, which are critical for its application in research and development.

References

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- Wikipedia. (n.d.). Paal–Knorr synthesis.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?

- RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.

- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.

- Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.

- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.

- ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation.

- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

- University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.

- Supporting Information. (n.d.).

- Benchchem. (n.d.). Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide.

- MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.

- PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization.

- ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.

Sources

- 1. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. tandfonline.com [tandfonline.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 19. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. m.youtube.com [m.youtube.com]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Synthesis and Predicted Physical Properties of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This guide focuses on a specific, novel derivative, 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, providing a comprehensive overview of its synthesis and a predictive analysis of its key physical properties. In the absence of published experimental data for this specific molecule, this document serves as a foundational resource for researchers intending to synthesize and characterize this compound. The methodologies and predictions herein are grounded in established chemical principles and data from analogous structures.

Synthesis of this compound

The most direct and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring.[1][2] For the preparation of this compound, the logical precursors are 2,5-hexanedione and 3-iodoaniline.[3]

Reaction Scheme

Caption: Paal-Knorr synthesis of this compound.

Experimental Protocol: Paal-Knorr Synthesis

This protocol is adapted from established procedures for the synthesis of N-aryl-2,5-dimethylpyrroles.[4]

Materials:

-

2,5-Hexanedione (liquid, density ~0.973 g/mL)[5]

-

3-Iodoaniline (liquid, density ~1.821 g/mL)

-

Methanol (or Ethanol)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

0.5 M Hydrochloric Acid (for workup)

-

Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 3-iodoaniline (1.0 equivalent).

-

Add methanol (or ethanol) to dissolve the aniline.

-

Add 2,5-hexanedione (1.0 equivalent) to the solution.

-

Add a catalytic amount (e.g., 1-2 drops) of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing 0.5 M HCl and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with 0.5 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Predicted Physical Properties

As no experimental data for the physical properties of this compound are currently available, the following properties are predicted based on the characteristics of its precursors and structurally related compounds.

Melting Point

The prediction of a compound's melting point from its structure is a complex task as it depends on intermolecular forces and crystal packing.[6] However, we can make a reasoned estimation.

-

Precursor Analysis: 3-Iodoaniline is a low-melting solid or liquid at room temperature (m.p. 21-24 °C), and 2,5-hexanedione is a liquid (m.p. -5.5 °C).[7][8]

-

Structural Considerations: The final product, this compound, is a larger, more rigid molecule with a significantly higher molecular weight than its precursors. Generally, for organic compounds, an increase in molecular weight and rigidity leads to a higher melting point.[6]

-

Comparison with Analogues: N-phenyl-2,5-dimethylpyrrole is a solid with a melting point of 50-51 °C.[4] The introduction of a heavy iodine atom on the phenyl ring is expected to increase the melting point further due to increased molecular weight and stronger intermolecular van der Waals forces.

Predicted Melting Point: Based on these factors, this compound is predicted to be a solid at room temperature with a melting point likely in the range of 70-100 °C .

Solubility

The solubility of an organic compound is primarily determined by its polarity and the principle of "like dissolves like".[9]

-

Structural Analysis: The this compound molecule possesses a large nonpolar surface area due to the iodophenyl and dimethylpyrrole moieties. The pyrrole nitrogen's lone pair is part of the aromatic system, making it a very weak hydrogen bond acceptor.

-

Polarity: The molecule is expected to be largely nonpolar to moderately polar. The C-I bond has a low polarity, and the overall molecule is dominated by hydrocarbon and aromatic character.

Predicted Solubility Profile:

| Solvent Class | Predicted Solubility | Rationale |

| Water | Insoluble | The large hydrophobic structure will prevent dissolution in water. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Soluble | The nonpolar character of the molecule should allow for good solubility in nonpolar organic solvents. |

| Polar Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone) | Soluble | These solvents should effectively solvate the molecule. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Sparingly Soluble to Soluble | While less ideal than aprotic solvents, some solubility is expected. |

Experimental Workflow for Property Determination

The following outlines the standard experimental procedures for determining the melting point and solubility of a novel compound.

Caption: Experimental workflow for determining melting point and solubility.

Conclusion

This technical guide provides a robust framework for the synthesis and initial characterization of this compound. The Paal-Knorr synthesis is presented as a reliable method for its preparation. While experimental determination is pending, the predicted physical properties—a solid state with a melting point in the range of 70-100 °C and good solubility in common organic solvents—offer a valuable starting point for researchers. The provided protocols and predictive analysis are intended to facilitate the exploration of this novel compound in the fields of drug discovery and materials science.

References

-

PubChem. (n.d.). 3-Iodoaniline. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Lange, J., et al. (2025). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega.

-

The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

- Rao, N. V. S., Rao, K. S., & Ratnam, C. V. (1970). Synthesis of N-(o-amino aryl) pyrroles by Paal-Knorr reaction. Proceedings of the Indian Academy of Sciences - Section A, 72(2), 59-64.

-

Wikipedia. (2023). Hexane-2,5-dione. Retrieved January 17, 2026, from [Link]

- Abraham, M. H., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 12079-12134.

-

RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 17, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 17, 2026, from [Link]

-

Chemsrc. (2025). 3-Iodoaniline. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2018). Predict solubility of organic compounds?. Retrieved January 17, 2026, from [Link]

-

Royal Society of Chemistry. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Preparation of 2,5-dimethyl-1-phenylpyrrole. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023). Melting point. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 2,5-Hexanedione. WebBook. Retrieved January 17, 2026, from [Link]

-

AIChE Journal. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved January 17, 2026, from [Link]

-

IUCr Journals. (2024). 3-Iodoaniline. Retrieved January 17, 2026, from [Link]

-

MDPI. (2021). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Retrieved January 17, 2026, from [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. mdpi.com [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. 2,5-Hexanedione = 98 110-13-4 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 3-Iodoaniline | 626-01-7 [chemicalbook.com]

- 8. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Biological Activities of Substituted 1H-Pyrrole Derivatives

Foreword: The Pyrrole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The 1H-pyrrole is a five-membered nitrogen-containing heterocycle that stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of novel therapeutic agents. Found in a vast array of natural products, such as heme and chlorophyll, and synthetic drugs, the pyrrole nucleus is a key pharmacophore responsible for a wide spectrum of biological activities.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the significant biological activities of substituted 1H-pyrrole derivatives, focusing on the underlying mechanisms of action, structure-activity relationships, and the robust experimental protocols required for their evaluation.

This document is structured to provide a logical progression from fundamental concepts to practical application. We will dissect four major areas of biological activity where pyrrole derivatives have shown exceptional promise: anticancer, antimicrobial, anti-inflammatory, and antioxidant. Each section is designed as a self-contained module, offering a mechanistic overview, quantitative data summaries, and a detailed, field-proven experimental protocol to empower your research endeavors.

Section 1: Anticancer Activity of 1H-Pyrrole Derivatives

The development of novel anticancer agents is a paramount goal in pharmaceutical research, and pyrrole derivatives have emerged as a highly promising class of compounds.[2] Their therapeutic potential stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.

Core Mechanisms of Anticancer Action

Substituted 1H-pyrroles exert their anticancer effects through diverse and often multi-targeted mechanisms. A primary mode of action is the inhibition of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.

-

Kinase Inhibition: Many pyrrole derivatives are designed as competitive inhibitors of key protein kinases. For instance, certain derivatives have been synthesized to target and form stable complexes with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two kinases pivotal for tumor growth, angiogenesis, and metastasis.[3] By blocking the ATP-binding site of these receptors, the pyrrole inhibitors prevent downstream signaling cascades that promote cell proliferation and survival.

-

Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in malignant cells. Pyrrole derivatives have been shown to trigger apoptosis, often as a consequence of kinase inhibition or other cellular stresses.[3][4]

-

Cell Cycle Arrest: By interfering with the cell division machinery, certain pyrrole compounds can cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cells from replicating.[5]

-

Histone Deacetylase (HDAC) Inhibition: Some (1H)-pyrroles have been identified as a novel class of HDAC inhibitors. By inhibiting HDACs, these compounds induce the acetylation of histones, leading to the restored expression of tumor suppressor genes and a marked decrease in cancer cell viability.[5]

Visualization: General Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of novel substituted 1H-pyrrole derivatives for anticancer activity.

Caption: Workflow for screening pyrrole derivatives for anticancer activity.

Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-phenyl-1H-pyrrole derivatives against various human cancer cell lines, demonstrating the potent anticancer potential within this chemical class.[4]

| Compound Reference | Substituent (R1) | Substituent (R2) | Cancer Cell Line | IC₅₀ (μM) |

| 15 | H | 4-OCH₃ | A549 (Lung) | 3.6 |

| 19 | 3,4-(OCH₃)₂ | H | MGC 80-3 (Gastric) | 1.0 |

| 19 | 3,4-(OCH₃)₂ | H | HCT-116 (Colon) | 1.7 |

| 21 | 3,4-(OCH₃)₂ | 4-F | HepG2 (Liver) | 0.9 |

| 21 | 3,4-(OCH₃)₂ | 4-F | DU145 (Prostate) | 0.5 |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a robust, colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] It is a cornerstone for preliminary anticancer screening.[8]

Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[6]

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the desired cancer cells (e.g., A549, MCF-7).

-

Prepare a cell suspension and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell adhesion.[6]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the test pyrrole derivatives in culture medium. It is crucial to include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[9]

-

After the treatment period, remove the compound-containing medium from each well.

-

Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.[11]

-

Incubate the plate for 2-4 hours at 37°C. During this time, observe the formation of purple formazan crystals within the cells under a microscope.[6]

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.

-

Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the crystals.[10]

-

Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization of the formazan, resulting in a homogenous purple solution.[9]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:

-

% Viability = (OD_Sample / OD_Control) * 100

-

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

Section 2: Antimicrobial Activity of 1H-Pyrrole Derivatives

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. Substituted 1H-pyrroles represent a fertile ground for the development of such agents, with numerous derivatives demonstrating significant efficacy.[12][13][14]

Core Mechanisms of Antimicrobial Action

The antimicrobial activity of pyrrole derivatives can be attributed to several mechanisms, which vary depending on the specific substitution pattern and the target microorganism.

-

Enzyme Inhibition: Certain pyrrole-based compounds act as inhibitors of essential microbial enzymes. For example, some pyrrole benzamide derivatives have been identified as effective inhibitors of InhA, an enoyl-acyl carrier protein reductase crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis.[12]

-

Disruption of Cell Integrity: The heterocyclic structure of pyrroles can facilitate their interaction with and disruption of microbial cell membranes or cell walls, leading to leakage of cellular contents and cell death.

-

Broad-Spectrum Activity: Many synthesized pyrrole derivatives have been screened against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), with some compounds showing potent, broad-spectrum activity.[14][15]

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard metric for quantifying antimicrobial efficacy.[16] The table below shows representative MIC values for novel pyrrole derivatives against common pathogens.

| Compound Class | Target Organism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) |

| Pyrrolyl Benzamides[12] | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin (2) |

| Pyrrolyl Benzamides[12] | Escherichia coli | 3.12 - 12.5 | Ciprofloxacin (2) |

| 1H-pyrrole-2-carboxylate[12] | Mycobacterium tuberculosis | 0.7 | - |

Experimental Protocol: Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used, cost-effective, and qualitative technique for preliminary screening of the antimicrobial activity of test compounds.[17] It relies on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism.[17][18]

Principle: The test compound diffuses from the disk into the surrounding agar. If the compound is effective at inhibiting microbial growth, a clear area of no growth, known as a zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[18]

Step-by-Step Methodology:

-

Preparation of Media and Inoculum:

-

Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Prepare a standardized microbial inoculum. Typically, a few colonies of the test microorganism are transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized inoculum suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure uniform coverage.

-

-

Application of Test Compounds:

-

Sterilize paper disks (typically 6 mm in diameter).

-

Impregnate the sterile disks with a known concentration of the dissolved pyrrole derivative. A specific volume (e.g., 10 µL) is applied to each disk.

-

Allow the solvent to evaporate completely from the disks.

-

Prepare positive control disks (impregnated with a standard antibiotic like Ciprofloxacin) and negative control disks (impregnated with the solvent only).[15]

-

-

Incubation:

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates, ensuring firm contact.

-

Invert the plates and incubate them under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[18]

-

-

Data Acquisition and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

-

A larger zone of inhibition indicates greater antimicrobial activity. The results are typically interpreted qualitatively (e.g., susceptible, intermediate, resistant) by comparing the zone sizes to established standards for the control antibiotic.

-

Section 3: Anti-inflammatory Activity of 1H-Pyrrole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrrole derivatives, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, are effective anti-inflammatory agents.[19]

Core Mechanisms of Anti-inflammatory Action

The primary mechanism by which many pyrrole-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.

-

COX-2 Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[20] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Many modern pyrrole derivatives are designed for selective inhibition of COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[19][21]

-

Modulation of Pro-inflammatory Cytokines: Advanced studies have shown that some pyrrole derivatives can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[21][22]

-

NF-κB Pathway Inhibition: The anti-inflammatory activity of some compounds is associated with their ability to inhibit the activation of the transcription factor NF-κB, a master regulator of the inflammatory response.[21]

Visualization: Arachidonic Acid Cascade and COX Inhibition

This diagram illustrates the role of COX enzymes in the inflammatory pathway and the site of action for pyrrole-based inhibitors.

Caption: Inhibition of COX enzymes by pyrrole derivatives.

Experimental Protocol: In Vitro Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and convenient in vitro method to screen for anti-inflammatory activity, as compounds that can prevent heat-induced protein denaturation are likely to possess anti-inflammatory properties.[23]

Principle: When subjected to heat, proteins like bovine serum albumin (BSA) undergo denaturation, leading to an increase in the turbidity of the solution. An anti-inflammatory agent can inhibit this denaturation, which can be quantified by measuring the absorbance of the solution.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8).

-

Dissolve the test pyrrole derivatives and a standard reference drug (e.g., Diclofenac sodium) in a minimal amount of DMSO and then dilute with the buffer to achieve desired test concentrations (e.g., 10-500 µg/mL).

-

-

Assay Setup:

-

The reaction mixture consists of 0.5 mL of the BSA solution and 0.5 mL of the test compound solution at various concentrations.

-

Prepare a control group containing 0.5 mL of BSA solution and 0.5 mL of the buffer/vehicle.

-

Prepare a product control group containing 0.5 mL of the test compound solution and 0.5 mL of buffer to correct for any absorbance from the compound itself.

-

-

Incubation:

-

Incubate all test tubes at 37°C for 20 minutes.

-

Induce denaturation by increasing the temperature and incubating all samples in a water bath at 72°C for 5 minutes.

-

-

Data Acquisition and Calculation:

-

After cooling the solutions to room temperature, measure the absorbance (turbidity) of all samples at 660 nm using a spectrophotometer.

-

Calculate the percentage inhibition of protein denaturation using the following formula:

-

% Inhibition = 100 * [1 - (Abs_Sample - Abs_Product_Control) / Abs_Control]

-

-

The results are compared to the standard drug to evaluate the relative potency of the test compounds.

-

Section 4: Antioxidant Activity of 1H-Pyrrole Derivatives

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and numerous diseases. Pyrrole derivatives have been identified as potent antioxidant agents capable of scavenging harmful free radicals.[20][24]

Core Mechanisms of Antioxidant Action

The antioxidant activity of pyrroles is primarily attributed to the hydrogen atom on the nitrogen (N-H). The mechanism can proceed via several pathways depending on the compound's structure and the solvent.[25]

-

Hydrogen Atom Transfer (HAT): This is a common mechanism where the pyrrole's N-H group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting pyrrolic radical is often stabilized by resonance.[25]

-